Human glucagon-like peptide 1-(7-36)-amide is classified as an incretin hormone. It originates from the cleavage of proglucagon, a precursor protein found in the pancreas and intestines. The biological activity of this peptide is primarily mediated through its interaction with the glucagon-like peptide 1 receptor, a member of the class B G protein-coupled receptor family . The molecular formula for human glucagon-like peptide 1-(7-36)-amide is , with a molecular weight of approximately 3297.68 g/mol .
The synthesis of human glucagon-like peptide 1-(7-36)-amide has been achieved through various methods, including solid-phase peptide synthesis and chemoselective ligation techniques. One notable method involves chemoselective α-ketoacid–hydroxylamine peptide ligation, which allows for the creation of this bioactive form from unprotected peptide fragments. This approach enables precise control over the formation of the desired peptide bond while minimizing side reactions typically associated with traditional synthesis methods .
The structure of human glucagon-like peptide 1-(7-36)-amide consists of a linear chain of amino acids, characterized by specific sequences that confer its biological activity. The amino acid sequence is crucial for its interaction with the glucagon-like peptide 1 receptor. The structure can be represented as follows:
This sequence highlights the importance of specific residues in maintaining its functional properties .
Human glucagon-like peptide 1-(7-36)-amide participates in several biochemical reactions within the body. Its primary reaction involves binding to the glucagon-like peptide 1 receptor on pancreatic beta cells, leading to a cascade of intracellular signaling events. Upon binding, it activates adenylate cyclase via G protein coupling, resulting in increased levels of cyclic adenosine monophosphate. This elevation in cyclic adenosine monophosphate subsequently stimulates insulin secretion in response to elevated glucose levels .
The mechanism of action for human glucagon-like peptide 1-(7-36)-amide involves its interaction with the glucagon-like peptide 1 receptor, which is predominantly expressed in pancreatic tissues and the central nervous system. Upon binding, this receptor undergoes a conformational change that activates associated G proteins, leading to enhanced adenylyl cyclase activity and increased cyclic adenosine monophosphate levels. This process results in:
Human glucagon-like peptide 1-(7-36)-amide exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and potential therapeutic applications.
Human glucagon-like peptide 1-(7-36)-amide has significant implications in medical research and therapeutic development:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0